
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule belonging to the pyridine derivative class. Its structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of the compound is C19H21N3O2, with a molecular weight of approximately 323.39 g/mol. The compound features a cyano group and an acetamide linkage, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H21N3O2 |
Molecular Weight | 323.39 g/mol |
CAS Number | 266337-81-9 |
LogP | 2.8682 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. In a study involving various pyridine derivatives, compounds demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of pyridine derivatives have been widely studied. For instance, compounds with similar structural motifs have shown cytotoxic effects in various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyridine ring significantly enhance anticancer activity . The presence of electron-withdrawing groups, such as the cyano group in this compound, may contribute to its effectiveness against cancer cells.
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The cyano and oxo groups may facilitate binding to enzyme active sites, modulating their activity.
- Receptor Modulation : The acetamide moiety could influence receptor interactions, potentially leading to altered signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antibacterial Study : A study examined various alkaloids and their derivatives, revealing that certain pyridine compounds displayed remarkable antibacterial activity against resistant bacterial strains .
- Anticancer Research : In vitro studies indicated that certain pyridine derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting their potential as lead compounds in cancer therapy .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Preliminary studies suggest that pyridine derivatives similar to this compound show significant antimicrobial properties. For instance, compounds with analogous structures have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Anticancer Properties
Investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. Compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells. For example, a study indicated that certain derivatives inhibited tumor growth in xenograft models by targeting specific signaling pathways.
Enzyme Inhibition
The compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Synthesis and Reaction Pathways
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step synthetic routes:
- Formation of the Pyridine Core : The initial step involves synthesizing the pyridine nucleus through cyclization reactions.
- Introduction of Functional Groups : Subsequent steps include the introduction of cyano and ethoxy groups via nucleophilic substitution reactions.
- Acetamide Formation : The final step involves coupling the pyridine derivative with an acetamide moiety.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-24-15-7-5-14(6-8-15)20-17(22)11-21-13(3)9-12(2)16(10-19)18(21)23/h5-9H,4,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOPMRUHKRXZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.